(+)-(7S,8S)-guaiacylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(7S,8S)-guaiacylglycerol is the (-)-(7S,8S)-stereoisomer of guaiacylglycerol. It has been isolated from the stems of Sinocalamus affinis. It has a role as a plant metabolite.
Scientific Research Applications
Proangiogenic Properties
Research has highlighted the synthesis and biological evaluation of stereoisomeric forms of guaiacylglycerol derivatives, revealing their proangiogenic properties. Specifically, compounds with the 8S configuration demonstrated potent activity in promoting microvascular endothelial cell tubule formation, an essential process in angiogenesis, which is crucial for wound healing and tissue regeneration (Buckler et al., 2017).
Structural Elucidation and NMR Analysis
Structural analysis and NMR spectral assignments of neolignan glycosides with enantiomeric aglycones, including derivatives of (+)-(7S,8S)-guaiacylglycerol, have been conducted. These studies provide deep insights into the molecular structures and configurations of these compounds, aiding in the understanding of their biological functions and potential applications (Machida et al., 2008).
Biosynthesis and Stereochemistry in Plants
Investigations into the stereochemistry and biosynthesis of neolignans in plants like Eucommia ulmoides have shown diastereoselective formations of compounds like guaiacylglycerol derivatives. This research enhances our understanding of plant biochemistry and could inform the development of bioengineering approaches for producing these compounds (Lourith et al., 2005).
Synthetic Strategies and Chemical Properties
In the realm of organic synthesis, novel approaches have been developed for the stereoselective total synthesis of guaiacylglycerol derivatives. These synthetic strategies not only facilitate the production of these complex molecules but also allow for the exploration of their chemical properties and potential applications in various fields, including materials science and pharmaceuticals (Buckler et al., 2017).
Lignin Model Studies
Guaiacylglycerol derivatives serve as key lignin model compounds in studies aiming to understand and improve lignin degradation and utilization processes. These studies are crucial for advancing biofuel production technologies and developing new materials from lignin, a major component of plant biomass (Katahira et al., 2003).
properties
Product Name |
(+)-(7S,8S)-guaiacylglycerol |
---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m0/s1 |
InChI Key |
LSKFUSLVUZISST-WPRPVWTQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.